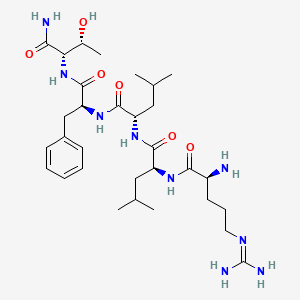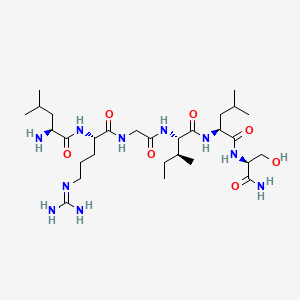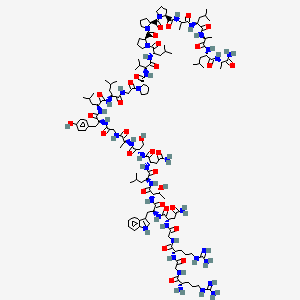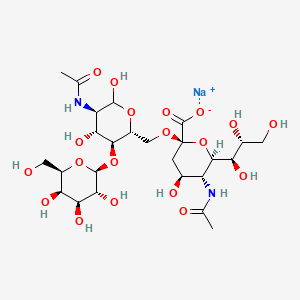
3'-N-Acetylneuraminyl-N-acetyllactosamin-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt is a glycan component of O-glycopeptidesThis compound is used in various scientific research applications, particularly in the study of influenza viruses and milk oligosaccharides .
Wissenschaftliche Forschungsanwendungen
3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt has several scientific research applications, including:
Chemistry: It is used as a reference material in the analysis of milk oligosaccharides.
Biology: It is used to make avian receptor analogue glycoprobes to study the binding of influenza viruses.
Industry: It is used in the production of glycan components for various industrial applications.
Wirkmechanismus
Target of Action
It is known that this compound is a glycan component of o-glycopeptides , which suggests that it may interact with proteins or enzymes that recognize or modify these structures.
Mode of Action
As a glycan component of O-glycopeptides , it may be involved in protein recognition or modification processes
Biochemical Pathways
Given its role as a glycan component of O-glycopeptides , it may be involved in the biosynthesis or modification of these structures, which are important in numerous biological processes.
Result of Action
As a component of O-glycopeptides , it may influence the structure and function of these molecules, potentially affecting cellular processes such as cell signaling, adhesion, or immune response.
Biochemische Analyse
Biochemical Properties
The compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to make an avian receptor analogue glycoprobe to study the binding of influenza viruses . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt are not well-documented. it is likely produced using similar glycosylation techniques as those used in laboratory settings, scaled up for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Sialyllactose: Another glycan component used in similar research applications.
6’-Sialyllactose sodium salt: A similar compound with different glycosidic linkages.
N-Acetyl-D-lactosamine: A related compound used in glycan research.
Uniqueness
3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt is unique due to its specific glycosidic linkages and its role in studying influenza virus binding. Its structure allows it to serve as a reference material and a glycoprobe in various scientific research applications.
Eigenschaften
CAS-Nummer |
81693-22-3 |
|---|---|
Molekularformel |
C25H42N2O19 |
Molekulargewicht |
674.6 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-8(32)26-10(4-28)16(37)20(13(36)6-30)44-23-19(40)22(18(39)14(7-31)43-23)46-25(24(41)42)3-11(34)15(27-9(2)33)21(45-25)17(38)12(35)5-29/h4,10-23,29-31,34-40H,3,5-7H2,1-2H3,(H,26,32)(H,27,33)(H,41,42)/t10-,11-,12+,13+,14+,15+,16+,17+,18-,19+,20+,21+,22-,23-,25-/m0/s1 |
InChI-Schlüssel |
RGZDLTASXRMKKF-RXEVBYPSSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)O.[Na+] |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O |
Synonyme |
Neu5Ac2-α-3Gal1-β-4GlcNAc |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


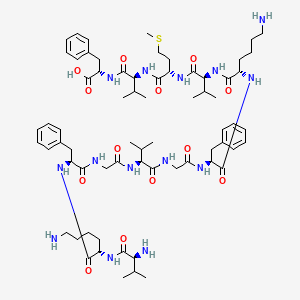
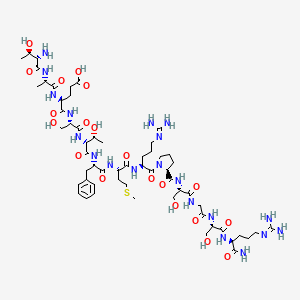

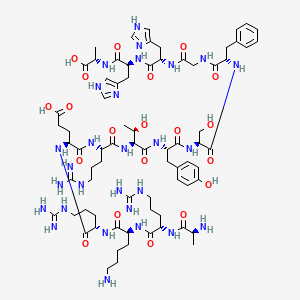


![d[Cha4]AVP](/img/structure/B561571.png)


